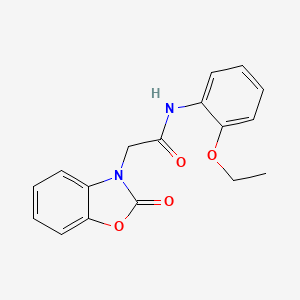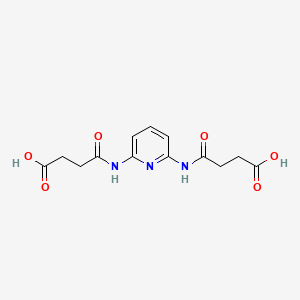
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as EBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
EBA has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, EBA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, EBA has been reported to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of EBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, EBA has been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Moreover, EBA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
EBA has been shown to possess various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, EBA has been shown to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Moreover, EBA has been reported to exhibit anti-bacterial activity by inhibiting the growth of various strains of bacteria.
実験室実験の利点と制限
EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, EBA has some limitations, including its poor solubility in water and its relatively low potency compared to other anti-cancer drugs.
将来の方向性
There are several future directions for the research on EBA, including the optimization of its synthesis method, the development of more potent derivatives, and the evaluation of its efficacy in vivo. Additionally, further studies are needed to elucidate the mechanism of action of EBA and to identify its potential targets for the treatment of cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, EBA is a benzoxazole derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EBA has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. EBA possesses various biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. EBA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further research is needed to optimize its synthesis method, develop more potent derivatives, and evaluate its efficacy in vivo.
合成法
EBA can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-ethoxyphenylboronic acid in the presence of a palladium catalyst to obtain EBA. Other methods of synthesis have also been reported, including the use of different catalysts and reaction conditions.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHFUKDRCJQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)

![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)


![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)